2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with 5-hydroxy-1-methoxyisoquinoline under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives may have potential biological activities, making it useful in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzaldehyde: Shares the fluorine and aldehyde functional groups but lacks the isoquinoline moiety.
5-Hydroxy-1-methoxyisoquinoline: Contains the isoquinoline structure but lacks the fluorine and aldehyde groups.
Uniqueness
2-Fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
651030-66-9 |
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Molecular Formula |
C17H12FNO3 |
Molecular Weight |
297.28 g/mol |
IUPAC Name |
2-fluoro-5-(5-hydroxy-1-methoxyisoquinolin-4-yl)benzaldehyde |
InChI |
InChI=1S/C17H12FNO3/c1-22-17-12-3-2-4-15(21)16(12)13(8-19-17)10-5-6-14(18)11(7-10)9-20/h2-9,21H,1H3 |
InChI Key |
GHUUWAXAWJALTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=C1C=CC=C2O)C3=CC(=C(C=C3)F)C=O |
Origin of Product |
United States |
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